molecular formula C15H14FN3O B7591275 (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone

Cat. No. B7591275
M. Wt: 271.29 g/mol
InChI Key: YXJBOQMHYLYMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone, also known as FMQ, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMQ belongs to the class of quinoxaline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone is not well understood. However, studies suggest that (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone may exert its therapeutic effects by modulating various molecular targets, including the inhibition of the NF-κB signaling pathway and the downregulation of the expression of pro-inflammatory cytokines. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al., (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone was found to induce apoptosis in cancer cells by activating the caspase pathway. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also been shown to reduce oxidative stress and inflammation in animal models. Furthermore, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been reported to exhibit neuroprotective effects by reducing neuronal apoptosis and improving cognitive function.

Advantages and Limitations for Lab Experiments

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various molecular targets. However, the limitations of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone include its poor solubility in water and its potential toxicity at high doses.

Future Directions

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has shown promising results in various scientific research studies, and future directions for (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone include its further investigation as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, the development of novel (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone derivatives with improved pharmacokinetic properties and reduced toxicity may enhance its therapeutic potential.

Synthesis Methods

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been synthesized using different methods, including the condensation reaction between 2,3-diaminotoluene and 4-fluorobenzaldehyde. Another method involves the reaction between 2,3-dichloroquinoxaline and 4-cyanopyridine in the presence of a base. The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also been achieved using the Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-fluoropyridine and 2,3-dichloroquinoxaline.

Scientific Research Applications

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has shown potential therapeutic applications in various scientific research studies. In a study conducted by Zhang et al., (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, as reported by Li et al. Furthermore, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c1-18-8-9-19(13-3-2-12(16)10-14(13)18)15(20)11-4-6-17-7-5-11/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJBOQMHYLYMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone

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